3,4,5-Trichlorobenzene-1,2-diamine hydrochloride
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Overview
Description
3,4,5-Trichlorobenzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C6H6Cl4N2. It is a derivative of benzene, where three chlorine atoms and two amino groups are substituted on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichlorobenzene-1,2-diamine hydrochloride typically involves the chlorination of benzene followed by the introduction of amino groups. The process can be summarized as follows:
Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to form 3,4,5-trichlorobenzene.
Amination: The trichlorobenzene is then subjected to amination using ammonia or an amine source under high pressure and temperature to introduce the amino groups at the 1,2-positions.
Formation of Hydrochloride Salt: The resulting 3,4,5-trichlorobenzene-1,2-diamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the chlorination and amination steps.
Purification: The crude product is purified using crystallization or distillation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichlorobenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3,4,5-Trichlorobenzene-1,2-diamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trichlorobenzene-1,2-diamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorobenzene-1,3-diamine: Similar structure but different substitution pattern.
3,5-Dichlorobenzene-1,2-diamine: Lacks one chlorine atom compared to 3,4,5-Trichlorobenzene-1,2-diamine hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H6Cl4N2 |
---|---|
Molecular Weight |
247.9 g/mol |
IUPAC Name |
3,4,5-trichlorobenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H5Cl3N2.ClH/c7-2-1-3(10)6(11)5(9)4(2)8;/h1H,10-11H2;1H |
InChI Key |
XTMNSAMDLGMYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)N)N.Cl |
Origin of Product |
United States |
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